Whitepaper: Chemical Architecture and Pharmacological Profiling of D-Mannopyranose Pentasulfate Potassium Salt
Whitepaper: Chemical Architecture and Pharmacological Profiling of D-Mannopyranose Pentasulfate Potassium Salt
Executive Summary
D-Mannopyranose pentasulfate potassium salt (MPS) is a highly sulfated monosaccharide derivative that has garnered significant attention in the fields of hematology, tissue regeneration, and neuropharmacology. Unlike naturally occurring heterogeneous sulfated glycosaminoglycans (such as heparin), MPS offers a structurally defined, low-molecular-weight scaffold. This in-depth technical guide explores the physicochemical properties, synthesis methodologies, and mechanistic pharmacology of MPS, providing researchers and drug development professionals with a comprehensive framework for utilizing this molecule in advanced therapeutic applications.
Physicochemical Profile and Structural Biochemistry
MPS is characterized by a mannose core in which all five available hydroxyl groups have been esterified with sulfate groups. The resulting dense anionic charge cloud is stabilized by potassium counterions. This polyanionic nature is critical for its biological activity, allowing it to mimic the binding domains of larger sulfated polysaccharides and interact with cationic pockets on target proteins.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | D-Mannopyranose 2,3,4,6-tetrasulfate 1-sulfate pentapotassium salt |
| Primary CAS Number | 111757-61-0[1] |
| Secondary CAS (Pentapotassium) | 359436-63-8[2] |
| Molecular Formula | C₆H₇K₅O₂₁S₅[1] |
| Molecular Weight | 770.93 g/mol [3] |
| Appearance | Off-white to pinkish crystalline solid[3][4] |
| Solubility | Highly soluble in water; insoluble in non-polar organic solvents |
Synthesis and Purification: A Self-Validating Protocol
The synthesis of fully sulfated monosaccharides requires an environment that prevents the acid-catalyzed cleavage of the pyranose ring. The protocol below is adapted from established patent literature for persulfated saccharides (4)[4].
Causality in Experimental Design
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Electrophilic Sulfation via Pyridine-SO₃: Using pure sulfuric acid is destructive to carbohydrates. The Pyridine-Sulfur Trioxide (Py·SO₃) complex is utilized because pyridine acts as both a solvent and a mild base. It buffers the reaction, directing the electrophilic SO₃ to the hydroxyl groups without breaking the delicate glycosidic linkages.
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Potassium Cation Exchange: Following sulfation, the intermediate pyridinium salt is highly soluble and difficult to isolate. Titration with Potassium Hydroxide (KOH) exchanges the pyridinium cation for potassium. Potassium salts of highly sulfated sugars exhibit significantly lower solubility in aqueous ethanol compared to sodium salts, driving precipitation and allowing for high-purity crystallization.
Workflow for the synthesis of D-Mannopyranose pentasulfate potassium salt.
Step-by-Step Synthesis Protocol
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Reagent Preparation: Slurry 5 molar equivalents of Pyridine-SO₃ complex in anhydrous pyridine. Self-Validation: Ensure anhydrous conditions (<0.1% moisture) via Karl Fischer titration to prevent premature hydrolysis of the SO₃ complex.
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Substrate Addition: Add 1 molar equivalent of D-Mannose to the slurry and heat the reaction mixture to 65°C under continuous stirring for 4–6 hours.
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Neutralization & Ion Exchange: Cool the mixture and slowly titrate with a concentrated aqueous solution of Potassium Hydroxide (KOH) until the pH stabilizes at 7.5–8.0. Self-Validation: Continuous pH monitoring is critical; acidic microenvironments during workup will lead to desulfation.
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Crystallization: Add cold ethanol to the neutralized aqueous mixture to induce the precipitation of the potassium salt.
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Purification: Recrystallize the off-white solid three times from aqueous ethanol. Verify complete pentasulfation via ¹³C NMR and HPLC to ensure the absence of lower-sulfated species (e.g., tetrasulfates).
Pharmacological Applications and Molecular Mechanisms
Anticoagulant Activity via Heparin Cofactor II (HCII)
MPS acts as a partial activator of human Heparin Cofactor II (HCII). According to in silico and in vitro analyses (5), MPS binds effectively to the heparin-binding site of HCII[5]. This binding induces fluctuations in the N-terminal loop of HCII, exposing the cofactor binding site and enhancing its affinity for Thrombin (Factor IIa), thereby prolonging activated partial thromboplastin time (APTT) and prothrombin time (PT)[5].
Mechanism of Thrombin inhibition via MPS-mediated activation of Heparin Cofactor II.
Tissue Regeneration and Wound Healing
Highly sulfated oligosaccharides, including MPS, have been patented for their ability to enhance wound healing in collagen-containing tissues[4]. By mimicking the highly anionic environment of the extracellular matrix (ECM), MPS interacts with collagen and various growth factors, stabilizing them against proteolytic degradation and promoting endothelial cell migration into the wound bed[6].
Amyloid Inhibition
MPS (investigated under the compound designation PTI-07499) has demonstrated efficacy in binding to amyloidogenic proteins[7]. Its polyanionic structure disrupts the electrostatic interactions required for the beta-sheet aggregation of amyloid-beta (Aβ) peptides, making it a molecule of interest in Alzheimer's disease research (7)[7].
Table 2: Pharmacological Targets of MPS
| Biological Target | Mechanism of Action | Primary Application |
| Heparin Cofactor II (HCII) | Allosteric activation via heparin-binding site | Anticoagulant development |
| Collagen Matrix | ECM mimicry and growth factor stabilization | Wound healing / Tissue engineering |
| Amyloid-Beta (Aβ) | Disruption of beta-sheet aggregation | Neurodegenerative disease research |
Experimental Protocol: In Vitro Thrombin Inhibition Assay
To evaluate the anticoagulant efficacy of synthesized MPS, a chromogenic anti-factor IIa (Thrombin) assay must be employed. To ensure the assay measures true allosteric activation rather than non-specific electrostatic interactions, a self-validating control system is integrated into the workflow.
Assay Methodology
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Reagent Setup: Prepare purified human HCII (75 nM) and human Thrombin (10 nM) in a physiological buffer (Tris-HCl pH 7.4, 150 mM NaCl, 0.1% PEG 8000).
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Control Implementation (Self-Validation):
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Negative Control: Buffer only (measures baseline Thrombin activity).
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Baseline Control: Thrombin + HCII without MPS (measures auto-inhibition).
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Positive Control: Thrombin + HCII + Unfractionated Heparin (defines maximum achievable inhibition).
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Incubation: Incubate 50 µL of HCII with varying concentrations of MPS (0.1 µM to 100 µM) for 5 minutes at 37°C. Causality: This pre-incubation step is mandatory to allow the allosteric conformational change in HCII to occur prior to Thrombin exposure.
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Reaction Initiation: Add 50 µL of Thrombin to the mixture and incubate for exactly 60 seconds.
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Substrate Cleavage: Quench the inhibition phase by adding 50 µL of a Thrombin-specific chromogenic substrate (e.g., S-2238).
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Measurement: Monitor the change in absorbance at 405 nm continuously for 5 minutes using a microplate reader. Calculate the pseudo-first-order rate constant of Thrombin inhibition to quantify the specific activity of the MPS batch.
References
- ChemicalBook: D-Mannopyransepentasulfatepotassiumsalt | 111757-61-0.
- Figshare (2022): Mannose 2, 3, 4, 5, 6-O-pentasulfate (MPS): a partial activator of human heparin cofactor II with anticoagulation potential.
- Google Patents (EP0230023A2): Pharmaceutical compositions for the enhancement of wound healing.
- Google Patents (ES2285772T3): COMPOSITION AND METHODS TO TREAT ALZHEIMER'S DISEASE AND OTHER AMYLOIDOSIS.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Mannose pentasulfate pentapotassium salt | 359436-63-8 [chemicalbook.com]
- 3. potassium sulfate suppliers USA [americanchemicalsuppliers.com]
- 4. EP0230023A2 - Pharmaceutical compositions for the enhancement of wound healing - Google Patents [patents.google.com]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. data.epo.org [data.epo.org]
- 7. ES2285772T3 - COMPOSITION AND METHODS TO TREAT ALZHEIMER'S DISEASE AND OTHER AMYLOIDOSIS. - Google Patents [patents.google.com]
